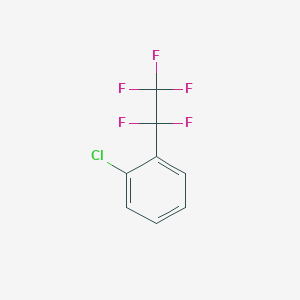

1-Chloro-2-(pentafluoroethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118559-18-5 |

|---|---|

Molecular Formula |

C8H4ClF5 |

Molecular Weight |

230.56 g/mol |

IUPAC Name |

1-chloro-2-(1,1,2,2,2-pentafluoroethyl)benzene |

InChI |

InChI=1S/C8H4ClF5/c9-6-4-2-1-3-5(6)7(10,11)8(12,13)14/h1-4H |

InChI Key |

HUMIYBNCUJBVFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)Cl |

Origin of Product |

United States |

Halogen Exchange Fluorination :the Polychlorinated Precursor is then Subjected to Fluorination, Where the Chlorine Atoms on the Side Chain Are Replaced by Fluorine. the Most Common Reagent for This Transformation is Antimony Trifluoride Sbf₃ , Often with a Catalytic Amount of Antimony Pentachloride Sbcl₅ to Enhance Its Reactivity. Anhydrous Hydrogen Fluoride Hf Can Also Be Used, Particularly in Industrial Settings.

Chlorine Incorporation Strategies

The introduction of a chlorine atom onto the pentafluoroethylbenzene ring can be achieved through several distinct mechanistic pathways. The choice of strategy often depends on the desired regioselectivity and the nature of the starting materials.

Electrophilic Aromatic Halogenation Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental method for halogenating benzene (B151609) derivatives. masterorganicchemistry.comminia.edu.egmasterorganicchemistry.com In this process, the aromatic ring acts as a nucleophile, attacking an electrophilic chlorine species. For the synthesis of 1-chloro-2-(pentafluoroethyl)benzene, this would involve the direct chlorination of pentafluoroethylbenzene.

The reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3), to activate the chlorine molecule (Cl2). masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a potent electrophile that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.commasterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.eg In the final step, a weak base removes a proton from the carbon bearing the new substituent, restoring aromaticity to the ring. masterorganicchemistry.com The pentafluoroethyl group is a deactivating, meta-directing group, which would typically favor the formation of 1-chloro-3-(pentafluoroethyl)benzene. However, under certain conditions or with specific catalysts, the ortho-isomer, this compound, can be obtained, though potentially as a minor product alongside the para-isomer if starting from chlorobenzene (B131634).

| Step | Description | Key Species |

| 1. Activation | A Lewis acid catalyst polarizes the halogen molecule, creating a stronger electrophile. | Cl₂, FeCl₃ |

| 2. Nucleophilic Attack | The π-electrons of the benzene ring attack the electrophilic halogen. | Benzene ring, Activated Cl₂ |

| 3. Deprotonation | A weak base removes a proton from the intermediate carbocation, restoring aromaticity. | Sigma complex (Arenium ion) |

Nucleophilic Aromatic Substitution Pathways (e.g., Benzyne (B1209423) Intermediates)

Nucleophilic aromatic substitution (SNAr) offers an alternative route for introducing a chlorine atom. Unlike EAS, SNAr involves the attack of a nucleophile on an aromatic ring that is typically activated by electron-withdrawing groups. chemistrysteps.comyoutube.com The reaction can proceed through two primary mechanisms: addition-elimination and elimination-addition (the benzyne mechanism). chemistrysteps.comyoutube.com

The benzyne mechanism is relevant when using a very strong base, such as sodium amide (NaNH2), with an aryl halide. chemistrysteps.com The process begins with the elimination of a proton ortho to the leaving group, followed by the loss of the leaving group to form a highly reactive benzyne intermediate. chemistrysteps.comyoutube.com The nucleophile then attacks either of the two carbons of the triple bond in the benzyne. chemistrysteps.comyoutube.com Subsequent protonation yields the substituted product. If starting with a molecule like 2-(pentafluoroethyl)aniline, diazotization followed by a Sandmeyer reaction with a chloride source could potentially yield the target compound. The benzyne pathway itself, starting from a precursor like 2-fluoro-(pentafluoroethyl)benzene, could lead to a mixture of isomers upon reaction with a chloride nucleophile.

| Pathway | Description | Key Intermediate | Typical Reagents |

| Addition-Elimination | Nucleophile adds to the ring, forming a resonance-stabilized Meisenheimer complex, followed by elimination of the leaving group. | Meisenheimer Complex | Aryl halide with EWGs, Nucleophile (e.g., -OH, -OR) |

| Elimination-Addition | A strong base induces elimination to form a benzyne intermediate, which is then attacked by a nucleophile. | Benzyne | Aryl halide, Strong Base (e.g., NaNH₂) |

Ortho-Directed Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for achieving regioselective substitution at the position ortho to a directing metallation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate.

For the synthesis of this compound, the pentafluoroethyl group itself can potentially act as a weak directing group. More commonly, a stronger DMG already present on the ring would be utilized. For instance, starting with an aniline or phenol derivative bearing a pentafluoroethyl group, the amino or hydroxyl group can be protected and then used to direct lithiation to the ortho position. The resulting aryllithium species is then quenched with an electrophilic chlorine source, such as hexachloroethane or N-chlorosuccinimide (NCS), to install the chlorine atom specifically at the ortho position. wikipedia.org This method offers high regioselectivity that is often difficult to achieve with classical electrophilic substitution. wikipedia.org

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Perfluoroalkyl Bond Formation

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To synthesize this compound, one could envision a strategy where the bond between the aromatic ring and the pentafluoroethyl group is formed via cross-coupling.

This approach would typically involve reacting an aryl halide or pseudohalide, such as 1-bromo-2-chlorobenzene or 2-chlorophenyl triflate, with a pentafluoroethylating agent. Reagents capable of delivering the C2F5 group, such as (pentafluoroethyl)trimethylsilane (TMSC2F5) or other organometallic C2F5 species, are used in the presence of a palladium catalyst. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, transmetallation with the perfluoroalkylating agent, and reductive elimination to yield the final product and regenerate the catalyst. The choice of ligands for the palladium catalyst is critical for the efficiency and success of these reactions. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize product yield and purity while minimizing reaction time and waste. For the synthesis of this compound, several parameters across the different methodologies can be fine-tuned.

In electrophilic chlorination , the choice and stoichiometry of the Lewis acid catalyst, solvent, and reaction temperature can significantly influence the regioselectivity and prevent over-halogenation. For instance, milder conditions might favor the desired ortho-isomer.

For ortho-directed metallation , key variables include the choice of organolithium base (n-BuLi, s-BuLi, t-BuLi), the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) which can accelerate lithiation, the reaction temperature (typically very low, e.g., -78 °C), and the nature of the electrophilic chlorine source. harvard.edu

In palladium-catalyzed cross-coupling , optimization involves screening different palladium precatalysts (e.g., Pd(OAc)2, Pd2(dba)3), ligands (e.g., phosphines, N-heterocyclic carbenes), bases (e.g., Cs2CO3, K3PO4), solvents, and temperatures. nih.govresearchgate.net The development of efficient catalyst systems is crucial for activating challenging substrates and promoting the desired bond formation. Careful optimization allows for shorter reaction times and improved functional group tolerance. scielo.br

Below is a table summarizing potential optimization parameters for different synthetic routes:

| Synthetic Method | Parameter to Optimize | Potential Effect on Outcome |

| Electrophilic Halogenation | Catalyst Type & Loading | Influences reaction rate and regioselectivity. |

| Solvent Polarity | Can affect the stability of intermediates. | |

| Temperature | Controls reaction rate and side product formation. | |

| Ortho-Directed Metallation | Organolithium Reagent | Basicity and sterics can affect efficiency. |

| Additive (e.g., TMEDA) | Breaks up alkyllithium aggregates, increasing reactivity. harvard.edu | |

| Quenching Electrophile | Reactivity affects yield and potential side reactions. | |

| Pd-Catalyzed Cross-Coupling | Palladium Precatalyst & Ligand | Determines catalytic activity and substrate scope. nih.govresearchgate.net |

| Base | Essential for the catalytic cycle, choice affects yield. nih.govresearchgate.net | |

| Solvent and Temperature | Affects solubility, catalyst stability, and reaction kinetics. |

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution Reactivity of 1-Chloro-2-(pentafluoroethyl)benzene

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.comlibretexts.org The reaction involves an electrophile attacking the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org However, the substituents already present on the ring profoundly affect both the rate of reaction and the position of the new substituent. libretexts.orgchemistrytalk.org

The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of the chlorine atom and the pentafluoroethyl group.

Chloro Group (-Cl): Halogens are a unique class of substituents in EAS reactions. They are considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which lowers the electron density of the ring and slows the reaction rate compared to benzene. pressbooks.pubuci.edu However, they are ortho, para-directors because the lone pairs of electrons on the halogen can be donated to the ring through a resonance effect (+M), which helps stabilize the positively charged intermediate (the arenium ion or sigma complex), particularly when the attack occurs at the ortho or para positions. pressbooks.pubwikipedia.org

Pentafluoroethyl Group (-C₂F₅): The pentafluoroethyl group, much like the trifluoromethyl (-CF₃) group, is a powerful electron-withdrawing moiety. wikipedia.orgmasterorganicchemistry.com This is due to the strong inductive effect (-I) of the highly electronegative fluorine atoms. wikipedia.org Unlike the chloro group, it has no electron-donating resonance effect. Consequently, the -C₂F₅ group strongly deactivates the ring towards electrophilic attack and is a meta-director. chemistrytalk.orgwou.edu It directs incoming electrophiles to the meta position because this position is the least destabilized during the formation of the arenium ion intermediate. wou.edulibretexts.org

In this compound, the directing effects of the two groups must be considered simultaneously. The chloro group at C1 directs incoming electrophiles to positions C4 (para) and C6 (ortho). The pentafluoroethyl group at C2 directs to its meta positions, which are C4 and C6. Since both groups direct the electrophile to the same positions (C4 and C6), substitution is strongly favored at these locations. The positions C3 and C5 are highly deactivated and thus substitution at these sites is unlikely. Steric hindrance from the bulky pentafluoroethyl group may influence the ratio of the C4 and C6 products, likely favoring substitution at the less hindered C4 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|---|

| -Cl (Chloro) | C1 | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para (C6, C4) |

| -C₂F₅ (Pentafluoroethyl) | C2 | Strongly electron-withdrawing (-I) | None | Strongly Deactivating | Meta (C4, C6) |

The pentafluoroethyl group exerts a dominant influence on the reactivity of the aromatic ring. Its powerful -I effect significantly reduces the electron density of the π-system, making the ring much less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comnih.gov This deactivation is substantial, meaning that EAS reactions on this compound require more forcing conditions (e.g., higher temperatures, stronger acids) than similar reactions on benzene or even chlorobenzene (B131634). libretexts.orglibretexts.org The presence of two deactivating groups makes the ring electron-poor, which while hindering electrophilic attack, concurrently activates the molecule for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions of this compound

While aryl halides are typically unreactive towards nucleophiles under standard Sₙ1 or Sₙ2 conditions, substitution can occur through other mechanisms, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orglibretexts.org The structure of this compound, with a pentafluoroethyl group ortho to the chlorine atom, makes it a suitable substrate for such reactions.

The most common pathway for nucleophilic aromatic substitution on activated aryl halides is the SₙAr (Substitution Nucleophilic Aromatic) mechanism. libretexts.org This is a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine at C1). This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The rate of the SₙAr reaction is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. In this compound, the -C₂F₅ group at the ortho position provides powerful stabilization through its strong inductive effect, withdrawing electron density from the ring and delocalizing the negative charge. libretexts.orgyoutube.com This makes the compound significantly more reactive in SₙAr reactions than chlorobenzene itself.

| Nucleophile | Typical Reagent | Product Type | Role of -C₂F₅ Group |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether | Stabilizes Meisenheimer complex |

| Amine | Ammonia (NH₃), Alkylamines | Aniline derivative | Stabilizes Meisenheimer complex |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl sulfide | Stabilizes Meisenheimer complex |

In the absence of activating groups, aryl halides can undergo nucleophilic substitution under extremely strong basic conditions (e.g., sodium amide, NaNH₂) via an elimination-addition mechanism that proceeds through a highly reactive benzyne (B1209423) intermediate. makingmolecules.compressbooks.pub

For this compound, the mechanism would proceed as follows:

Elimination: The strong base abstracts a proton from one of the positions ortho to the chlorine atom. The only available proton is at C6.

Benzyne Formation: The resulting carbanion expels the chloride ion from the adjacent carbon (C1) to form a strained triple bond within the benzene ring, creating the 3-(pentafluoroethyl)benzyne intermediate. pressbooks.pubquora.com

Nucleophilic Addition: The nucleophile can then attack either of the two carbons of the benzyne triple bond (C1 or C2). This addition can lead to the formation of two different carbanions, which are subsequently protonated by the solvent (e.g., ammonia) to yield the final products. makingmolecules.comyoutube.com

The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne is influenced by the electronic effect of the -C₂F₅ group. The nucleophile will preferentially attack the carbon atom that results in the most stable carbanion intermediate. masterorganicchemistry.com Attack at C2 places the negative charge at C1, while attack at C1 places the charge at C2, adjacent to the electron-withdrawing -C₂F₅ group. The stability of the latter suggests that a mixture of isomeric products, 1-substituted-2-(pentafluoroethyl)benzene and 2-substituted-1-(pentafluoroethyl)benzene, is possible, with the distribution depending on the specific nucleophile and reaction conditions. masterorganicchemistry.comlibretexts.org

Catalytic Transformations Involving this compound

Aryl chlorides are important substrates in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.govuwindsor.ca Although aryl chlorides are less reactive than the corresponding bromides and iodides, advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use. uwindsor.ca this compound can serve as a substrate in several such transformations.

The electron-deficient nature of the aromatic ring, due to the -C₂F₅ group, can facilitate the initial oxidative addition step of the aryl chloride to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. uwindsor.ca

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (biaryl) | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) and a base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst with a bulky phosphine ligand (e.g., BINAP) and a strong base (e.g., NaOtBu) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (aryl-alkyne) | Pd catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) |

| Heck Coupling | Alkene | C-C (aryl-vinyl) | Pd catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) |

C–H Activation Strategies

Carbon-hydrogen (C–H) activation is a powerful strategy for streamlining the synthesis of complex molecules by directly functionalizing C-H bonds. dmaiti.com In the context of this compound, transition metal catalysis, particularly with palladium, is a primary approach. The regioselectivity of C-H activation on this substrate is influenced by the directing effects of both the chloro and pentafluoroethyl substituents.

The pentafluoroethyl group, being strongly electron-withdrawing, is expected to direct metallation to its meta positions (C4 and C6). The chloro group directs to its ortho (C6) and para (C4) positions. Therefore, both substituents favor the functionalization of the C-H bonds at the C4 and C6 positions. However, fluorine substitution on an aromatic ring is also known to promote ortho-C–H metalation. nih.govresearchgate.net This suggests that the C-H bond at the C3 position, adjacent to the pentafluoroethyl group, could also be a potential site for activation, though this is counteracted by the group's strong deactivating nature. Palladium-catalyzed C-H functionalization often proceeds via a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn Given the electronic properties, C-H activation would likely occur preferentially at the positions least deactivated by the electron-withdrawing effects, making C4 and C6 the most probable sites of reaction.

Table 1: Predicted Regioselectivity of C-H Activation

| Position | Electronic Influence of -Cl | Electronic Influence of -C2F5 | Predicted Reactivity |

|---|---|---|---|

| C3 | Meta | Ortho | Low (Strongly deactivated) |

| C4 | Para | Meta | High (Directed by both groups) |

| C5 | Meta | Meta | Moderate |

| C6 | Ortho | Meta | High (Directed by both groups) |

Carbonylation and Carboxylation Processes

The chlorine atom on this compound serves as a handle for carbonylation and carboxylation reactions, enabling the introduction of carbonyl functionalities.

Carbonylation: Palladium-catalyzed carbonylation of aryl chlorides is a well-established method to synthesize esters, amides, and carboxylic acids. organic-chemistry.org This transformation typically involves the reaction of the aryl chloride with carbon monoxide and a nucleophile (e.g., an alcohol for ester synthesis) in the presence of a palladium catalyst and a ligand. organic-chemistry.orgmdpi.com For this compound, this would lead to the formation of 2-(pentafluoroethyl)benzoyl derivatives.

Carboxylation: The direct carboxylation of aryl halides with carbon dioxide (CO₂) represents a more atom-economical approach. nih.gov These reactions can be facilitated by transition-metal catalysts, often in combination with photoredox catalysts, which allow the reaction to proceed under mild conditions with atmospheric pressure of CO₂. researchgate.net This process would convert this compound into 2-(pentafluoroethyl)benzoic acid.

Table 2: Potential Carbonylation and Carboxylation Reactions

| Reaction | Reagents | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Carbonylative Esterification | CO, R-OH, Base | Pd(OAc)₂, Ligand (e.g., dcpp) | Alkyl 2-(pentafluoroethyl)benzoate |

| Carboxylation | CO₂ (1 atm), Reductant | Pd(OAc)₂ + Photoredox catalyst | 2-(Pentafluoroethyl)benzoic acid |

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperation (MLC) is a catalytic concept where the ligand is not a mere spectator but actively participates in bond-breaking and bond-forming steps alongside the metal center. wikipedia.orgelsevierpure.com This synergistic interaction can significantly enhance catalytic activity and selectivity. numberanalytics.com Common modes of MLC involve ligands with basic sites that can assist in proton abstraction, ligands that undergo reversible aromatization/dearomatization, or redox-active ligands. wikipedia.org

In the context of C-H activation of this compound, a catalyst system featuring MLC could be highly effective. For instance, a ligand possessing a basic moiety could facilitate the deprotonation of the aromatic C-H bond in the rate-determining step, working in concert with the metal center. uva.esresearchgate.net This approach can lower the activation barrier for C-H cleavage, potentially enabling reactions under milder conditions or improving regioselectivity. The functionalization of simple arenes often relies on metal-ligand cooperation to enable the challenging C-H activation step. uva.es

Derivatization Reactions of this compound

The structure of this compound offers three distinct regions for further chemical modification: the aromatic ring, the pentafluoroethyl group, and the chloro substituent.

Functional Group Interconversions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing new functional groups onto the benzene ring. byjus.com The outcome of such reactions on this compound is governed by the combined directing effects of the existing substituents.

Directing Effects: The chloro group is a deactivating ortho-, para-director. libretexts.org The pentafluoroethyl group is a strongly deactivating meta-director due to its powerful inductive electron-withdrawing nature. libretexts.org In this case, the powerful deactivating and meta-directing influence of the -C₂F₅ group is expected to dominate. It directs incoming electrophiles to the C4 and C6 positions. The chloro group's directing effect also aligns with this, as it directs to the C4 (para) and C6 (ortho) positions. Therefore, electrophilic substitution is strongly predicted to occur at positions 4 and 6.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). byjus.comuomustansiriyah.edu.iq Due to the presence of two deactivating groups, these reactions would require forcing conditions compared to benzene.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-4-nitro-2-(pentafluoroethyl)benzene and 1-Chloro-6-nitro-2-(pentafluoroethyl)benzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-chloro-2-(pentafluoroethyl)benzene and 1-Bromo-6-chloro-2-(pentafluoroethyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 4-Chloro-3-(pentafluoroethyl)benzenesulfonic acid and 2-Chloro-3-(pentafluoroethyl)benzenesulfonic acid |

Transformations of the Pentafluoroethyl Group

The pentafluoroethyl group is exceptionally stable due to the high strength of the carbon-fluorine bonds. Transformations of this group are challenging and typically require harsh reaction conditions. Its chemical inertness is a key feature, often exploited in medicinal and materials chemistry to block metabolic pathways or enhance thermal and chemical stability. Direct chemical modification of the C₂F₅ group without affecting other parts of the molecule is not a common synthetic strategy.

Reactivity of the Chlorosubstituent

The chloro group is the most versatile site for derivatization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): Aryl halides typically resist nucleophilic substitution. However, the reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions. libretexts.org In this compound, the powerful electron-withdrawing C₂F₅ group at the ortho position strongly activates the C-Cl bond towards attack by nucleophiles (e.g., alkoxides, amines, thiols). The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The chloro substituent serves as an excellent electrophilic partner in these reactions. For example, Suzuki coupling with arylboronic acids, Buchwald-Hartwig amination with amines, and Sonogashira coupling with terminal alkynes would allow for the substitution of the chlorine atom with a wide variety of functional groups, leading to diverse derivatives. scispace.com

Table 4: Potential Derivatization Reactions at the Chloro Substituent

| Reaction Type | Example Reagent | Catalyst System (Typical) | Potential Product Class |

|---|---|---|---|

| SₙAr | Sodium methoxide (NaOMe) | None (Base mediated) | 2-(Pentafluoroethyl)anisole derivatives |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-(Pentafluoroethyl)biphenyl derivatives |

| Buchwald-Hartwig Amination | Aniline | Pd catalyst, Ligand, Base | N-Aryl-2-(pentafluoroethyl)aniline derivatives |

| Sonogashira Coupling | Phenylacetylene | Pd/Cu catalyst, Base | 1-(Pentafluoroethyl)-2-(phenylethynyl)benzene derivatives |

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1-Chloro-2-(pentafluoroethyl)benzene, offering specific insights into the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The spectrum arises from the four protons on the benzene (B151609) ring. Due to the ortho-disubstitution pattern, these protons are chemically distinct, leading to a complex multiplet pattern.

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the pentafluoroethyl group.

The carbon atoms are significantly influenced by the attached substituents. The carbon atom bonded to the chlorine (C-1) and the carbon bonded to the pentafluoroethyl group (C-2) show characteristic shifts. A key feature of the spectrum is the presence of carbon-fluorine coupling (JCF). The carbons of the pentafluoroethyl group will appear as a triplet (for -CF3) and a quartet (for -CF2-) due to coupling with the attached fluorine atoms. Furthermore, the aromatic carbons can also exhibit smaller long-range couplings to the fluorine atoms of the pentafluoroethyl substituent. The one-bond carbon-fluorine coupling constants (¹JCF) are typically large, often exceeding 200 Hz. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges and Multiplicities

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (Ar-Cl) | 130 - 135 | Singlet or small multiplet |

| C-2 (Ar-CF₂) | 125 - 130 | Quartet |

| C-3 to C-6 (Ar-H) | 125 - 140 | Singlet or small multiplet |

| -C F₂-CF₃ | 115 - 125 | Quartet (from ³JCF) of triplets (from ¹JCF) |

Note: Predicted values are based on general substituent effects and data from analogous compounds.

¹⁹F NMR spectroscopy is particularly informative for this molecule, providing direct observation of the fluorine environments. The spectrum is expected to show two distinct signals corresponding to the trifluoromethyl (-CF3) and difluoromethylene (-CF2-) groups of the pentafluoroethyl substituent.

The signal for the -CF3 group will appear as a triplet due to coupling with the two adjacent fluorine atoms of the -CF2- group (³JFF). Conversely, the signal for the -CF2- group will appear as a quartet due to coupling with the three fluorine atoms of the -CF3- group. The wide chemical shift range of ¹⁹F NMR allows for clear resolution of these signals. azom.com

Table 2: Predicted ¹⁹F NMR Spectral Data

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant |

|---|---|---|---|

| -CF₂-CF₃ | -80 to -90 | Triplet | ³JFF |

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on data from similar perfluoroalkyl aromatic compounds.

To unambiguously assign the complex ¹H and ¹³C NMR spectra, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the connectivity of the aromatic protons by showing cross-peaks between signals of protons that are spin-spin coupled (i.e., adjacent to each other on the ring).

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for assigning the quaternary carbons (C-1 and C-2) by observing their correlations with the aromatic protons. For instance, H-3 would show a correlation to C-1, C-2, and C-5.

Together, these techniques provide a complete and verified map of the molecular structure.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability during a vibration. nih.gov

The vibrational spectra of this compound are dominated by characteristic absorptions of the substituted benzene ring and the strong vibrations of the carbon-fluorine and carbon-chlorine bonds.

C-F Vibrations: The carbon-fluorine stretching vibrations are among the most intense features in the IR spectrum. These bands typically appear in the region of 1000-1360 cm⁻¹. wikipedia.org For the pentafluoroethyl group, multiple strong bands are expected in this region due to symmetric and asymmetric stretching modes of the -CF3 and -CF2- groups. umich.edu

C-Cl Vibrations: The carbon-chlorine stretching vibration (νC-Cl) for an aromatic chloride is expected to produce a moderate to strong band in the 600-800 cm⁻¹ region. materialsciencejournal.org Its precise position can be influenced by the presence of the adjacent bulky and electron-withdrawing pentafluoroethyl group. Bending vibrations involving the C-Cl bond occur at lower frequencies.

Table 3: Characteristic Vibrational Modes

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3050 - 3100 | Medium |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium to Strong |

| C-F Stretch | IR | 1000 - 1360 | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation behavior of this compound.

Under Electron Ionization (EI) conditions, this compound is expected to undergo fragmentation through several distinct pathways, influenced by the stability of the resulting ions and neutral losses. The molecular ion (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for halogenated and fluorinated aromatic compounds include:

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the formation of a [M - Cl]⁺ ion.

Loss of Fluorine-Containing Radicals: The pentafluoroethyl group is prone to fragmentation. A primary fragmentation step is often the cleavage of the C-C bond between the aromatic ring and the ethyl group, or within the ethyl group itself. This can lead to the loss of a trifluoromethyl radical (•CF₃) to form a [M - CF₃]⁺ ion, or the loss of a pentafluoroethyl radical (•C₂F₅) to form a [M - C₂F₅]⁺ ion.

Rearrangements: Fluorinated compounds can undergo rearrangements, such as the migration of a fluorine atom, followed by the expulsion of neutral molecules like difluorocarbene (:CF₂). nih.gov

Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller charged species.

| Ion/Fragment | Proposed Identity | m/z (for ³⁵Cl) | Significance |

|---|---|---|---|

| [C₈H₄ClF₅]⁺˙ | Molecular Ion | 230 | Confirms molecular weight |

| [C₈H₄F₅]⁺ | [M - Cl]⁺ | 195 | Loss of chlorine radical |

| [C₇H₄ClF₂]⁺ | [M - CF₃]⁺ | 161 | Loss of trifluoromethyl radical |

| [C₆H₄Cl]⁺ | [M - C₂F₅]⁺ | 111 | Loss of pentafluoroethyl radical |

| [C₂F₅]⁺ | Pentafluoroethyl cation | 119 | Cleavage of Ar-C₂F₅ bond |

| [CF₃]⁺ | Trifluoromethyl cation | 69 | Fragmentation of the C₂F₅ group |

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the molecular ion and its fragments. The exact mass of the this compound molecular ion can be calculated from the precise masses of its constituent isotopes. This technique is crucial for differentiating between ions that have the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of C₈H₄³⁵ClF₅ is calculated to be 229.9921686 Da . nih.gov An experimental HRMS measurement would be expected to align closely with this value, confirming the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

While a specific, publicly available crystal structure for this compound was not identified in the searched databases, its solid-state characteristics can be inferred from studies of structurally related fluorinated and chlorinated aromatic compounds.

In the solid state, the conformation of the molecule would be dictated by the interplay of steric and electronic effects. The bulky pentafluoroethyl group and the chlorine atom are in an ortho position, which will likely lead to some steric repulsion. This steric strain may cause the pentafluoroethyl group to twist out of the plane of the benzene ring to achieve a more energetically favorable conformation. The dihedral angle, defined by the plane of the aromatic ring and the C-C-F plane of the substituent, would quantify this twist. Free rotation around the C-C single bond connecting the ethyl group to the ring would be sterically hindered by the adjacent chlorine atom.

The crystal packing would be governed by a variety of weak intermolecular interactions.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions. However, the presence of the electron-withdrawing pentafluoroethyl group significantly alters the electrostatic nature of the aromatic ring, making it electron-deficient (π-acidic). libretexts.org This can promote stacking interactions with electron-rich aromatic systems, but in a crystal of the pure compound, it might lead to offset or slipped-stack arrangements to minimize electrostatic repulsion. acs.orgresearchgate.net

C-H···F and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the fluorine or chlorine atoms as acceptors are expected to play a significant role in the crystal packing. ias.ac.infigshare.comnih.govuoa.gr These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. ed.ac.ukrsc.org

Halogen...Halogen Contacts: Interactions between chlorine and fluorine atoms on adjacent molecules (Cl···F), or between like halogens (Cl···Cl), are also possible. nih.gov The nature of these contacts can be either attractive (Type II halogen bonds) or repulsive (Type I), depending on the geometry of the interaction. researchgate.netacs.orgnih.gov The highly polarizable nature of chlorine makes it a potential halogen bond donor, interacting with nucleophilic regions on neighboring molecules.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size. For 1-Chloro-2-(pentafluoroethyl)benzene, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

Functionals such as B3LYP, ωB97X-D, and M06-2X, paired with basis sets like 6-311++G(3df,3pd) or aug-cc-pVTZ, are commonly used for such optimizations. researchgate.net These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The orientation of the bulky pentafluoroethyl group relative to the chlorine atom on the benzene (B151609) ring is a critical aspect determined through geometry optimization.

Table 1: Predicted Geometric Parameters for this compound using DFT Note: This data is illustrative and based on typical results from DFT calculations.

| Parameter | Predicted Value (ωB97X-D/aug-cc-pVTZ) |

| C-Cl Bond Length | 1.75 Å |

| C-C (Aromatic) Bond Length | 1.39 - 1.41 Å |

| C-C (Ethyl) Bond Length | 1.54 Å |

| C-F Bond Length | 1.35 - 1.37 Å |

| Dihedral Angle (Cl-C1-C2-C(ethyl)) | ~60° |

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods, Latin for "from the beginning," are quantum chemistry methods that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. While computationally more demanding than DFT, methods like Møller-Plesset second-order perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] provide highly accurate energy calculations. researchgate.net

These high-level calculations are often performed on geometries previously optimized using DFT (a method known as single-point energy calculation). This approach is crucial for obtaining benchmark energetic data, such as the molecule's total electronic energy, heats of formation, and the energy differences between various conformations. For instance, such calculations can precisely determine the energetic cost of rotating the pentafluoroethyl group around its bond to the benzene ring. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations are essential for exploring its conformational landscape. The rotation of the pentafluoroethyl group and potential puckering of the benzene ring can be observed, providing a picture of the molecule's flexibility. By analyzing the simulation trajectory, researchers can identify the most populated conformations, the energy barriers between them, and the timescales of conformational changes. nih.govresearchgate.net Techniques like Principal Component Analysis (PCA) can be applied to MD data to distill complex atomic motions into essential, collective movements, revealing the dominant dynamic features of the molecule. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for modeling chemical reactions, predicting potential products, and understanding reaction mechanisms. For this compound, this could involve studying its susceptibility to nucleophilic aromatic substitution or its behavior under thermal stress.

By mapping the potential energy surface, researchers can identify the lowest energy path a reaction is likely to follow. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Computational studies can identify energetically favorable reaction pathways, such as the formation of specific carbocation intermediates. aps.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, which is a vital aid in the structural characterization of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and predicting NMR chemical shifts is a common computational task.

For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is of great interest. DFT-based methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H). The accuracy of these predictions can be very high, with errors for ¹⁹F shifts potentially as low as a few parts per million (ppm), which helps in assigning experimental spectra and confirming the molecular structure. nih.govresearchgate.net

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound Note: This data is illustrative. Chemical shifts are relative to a standard reference.

| Fluorine Group | Predicted Chemical Shift (ppm) |

| -CF₂- | -110 to -120 |

| -CF₃ | -80 to -90 |

Analysis of Non-Covalent Interactions (e.g., C-F/π Interactions)

Non-covalent interactions are weak interactions between molecules or parts of the same molecule. In this compound, the interplay between the electron-rich π-system of the benzene ring and the highly electronegative fluorine atoms, as well as the chlorine atom, gives rise to important non-covalent interactions.

These include C-F/π and Cl-π interactions, which can influence the molecule's conformation and how it packs in a solid state. nih.gov Computational analyses, such as Hirshfeld surface analysis or energy decomposition analysis, can quantify the strength and nature of these interactions. researchgate.net Studies on similar systems have shown that dispersion forces are often the major source of attraction in these halogen-π interactions. nih.gov Understanding these forces is critical for predicting the physical properties of the material and its potential use in crystal engineering.

Quantitative Structure-Activity Relationships (QSAR)

From a chemical properties perspective, QSAR models for halogenated aromatic compounds typically employ a range of molecular descriptors to quantify the structural features of a molecule. These descriptors can include topological indices, which describe the size and shape of the molecule, as well as quantum-chemical parameters that account for electronic effects.

One of the foundational studies in this area, conducted by Piazza et al. in 1995, developed multivariate QSAR models for a range of halogenated benzenes. nih.govtandfonline.com Their research demonstrated that physicochemical properties such as boiling point (BP), melting point (MP), flash point (FP), and density (D) could be effectively modeled using a set of 90 topological indices derived from the chemical formula. nih.govtandfonline.com These models were shown to have a good predictive capacity, offering a valuable tool for estimating the properties of other compounds within this class. nih.gov

The predictive power of these models is significant. For instance, the standard deviation of the errors of predictions (SDEP) was found to be ±13°C for boiling point and ±0.14 g/cm³ for density. nih.gov

To apply such a QSAR model to this compound, a set of relevant molecular descriptors would first need to be calculated for the molecule. These descriptors, which numerically represent the topology and electronic structure of the compound, would then be input into the established QSAR equations to predict the corresponding physicochemical properties.

The table below illustrates a hypothetical application of a general QSAR model for halogenated benzenes to predict the properties of this compound, based on the performance metrics of the models developed by Piazza et al. It is important to note that these are estimated values derived from a general model and not the result of a specific QSAR study on this particular compound.

| Property | Predicted Value | Model Standard Deviation of Prediction Error (SDEP) |

|---|---|---|

| Boiling Point (°C) | ~170-190 | ±13 °C nih.gov |

| Density (g/cm³) | ~1.5-1.6 | ±0.14 g/cm³ nih.gov |

The research in this field also extends to understanding the influence of specific structural features. For instance, the size of the halogenated benzene molecule has been identified as a major structural property controlling its chromatographic behavior, which is closely related to its physicochemical properties. nih.gov The inclusion of the pentafluoroethyl group in this compound significantly increases its molecular size and complexity compared to simpler chlorinated benzenes, which would be a key factor in any QSAR prediction.

Further advancements in QSAR modeling for halogenated hydrocarbons continue to improve predictive accuracy by incorporating more sophisticated quantum-chemical descriptors and developing new descriptors with explicit physical interpretations. cncb.ac.cn These ongoing efforts aim to provide a deeper understanding of the mechanisms that govern the toxicological and chemical properties of these compounds. cncb.ac.cn

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecular Architectures

There is no available research detailing the use of 1-Chloro-2-(pentafluoroethyl)benzene in the synthesis of complex molecular structures.

Synthesis of Heterocyclic Compounds

No specific methods or reaction schemes have been published that utilize this compound for the synthesis of heterocyclic compounds.

Preparation of Specialty Fine Chemicals

The role of this compound as a starting material or intermediate in the preparation of specialty fine chemicals is not documented in the available literature.

Precursor for Advanced Polymeric Materials

Information regarding the application of this compound as a monomer or precursor for advanced polymeric materials could not be located.

Polymerization of Substituted Phenylacetylenes

While the polymerization of various substituted phenylacetylenes is a known field of study, there are no specific reports of this compound being used in such polymerization reactions.

Incorporation into Fluorinated Polymers with Tailored Properties

There is no evidence in the surveyed literature to suggest that this compound has been incorporated into fluorinated polymers to tailor their properties.

Intermediates in the Synthesis of Ligands for Coordination Chemistry

The use of this compound as an intermediate in the synthesis of ligands for coordination chemistry is not described in any available scientific publications.

Applications in Photochemical Processes

Extensive investigation into the scientific literature reveals a notable absence of specific research detailing the applications of this compound in photochemical processes. While the broader class of chlorobenzene (B131634) derivatives is known to participate in various photochemical reactions, no dedicated studies appear to have been published on the unique photochemical behavior or synthetic applications of this particular compound.

General principles of photochemistry suggest that the presence of a chloro-substituent on the benzene (B151609) ring could allow for photoinitiated reactions. For instance, ultraviolet (UV) irradiation of chlorobenzene derivatives can lead to the homolytic cleavage of the carbon-chlorine bond, generating a phenyl radical and a chlorine radical. These reactive intermediates can then engage in a variety of subsequent reactions, such as hydrogen abstraction from a solvent, addition to unsaturated bonds, or coupling reactions. The UV irradiation of substituted chlorobenzenes in a benzene solvent, for example, has been shown to yield corresponding biphenyl (B1667301) compounds. rsc.org

The pentafluoroethyl group, being a strong electron-withdrawing group, would likely influence the electronic properties of the benzene ring and, consequently, its photochemical reactivity. However, without specific experimental data, any discussion of its precise effects remains speculative.

Furthermore, searches for the application of this compound as a photosensitizer or a photoinitiator in polymerization or other photochemical transformations have not yielded any specific findings. Similarly, there is no available data on its participation in photochemical cycloaddition or rearrangement reactions.

Therefore, due to the lack of available scientific literature and detailed research findings, it is not possible to provide specific examples, data tables, or a deeper analysis of the applications of this compound in photochemical processes from a chemical reaction perspective. Further experimental research would be required to elucidate the photochemical properties and potential applications of this compound.

Advanced Analytical Methodologies

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-Chloro-2-(pentafluoroethyl)benzene. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. For compounds containing electronegative elements such as chlorine and fluorine, specialized detectors offer enhanced sensitivity and selectivity.

An Electron Capture Detector (ECD) is particularly well-suited for the analysis of halogenated compounds. The ECD is highly sensitive to molecules with electronegative functional groups, such as the chlorine and fluorine atoms in this compound. This detector can provide very low detection limits, often in the picogram (pg) range.

Another powerful detector is the Mass Spectrometer (MS) , which is discussed in more detail in the hyphenated techniques section. When coupled with GC, it provides not only quantification but also structural information, leading to highly confident compound identification.

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would be a suitable starting point for method development. The oven temperature program would need to be optimized to ensure adequate separation from other potential components in a sample matrix.

Table 1: Postulated GC Conditions for this compound Analysis

| Parameter | Suggested Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial 50°C, ramp to 280°C at 10°C/min, hold for 5 min |

Note: These are hypothetical conditions and would require optimization.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

For less volatile derivatives or for purity assessments where GC might not be suitable, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative.

Reverse-phase HPLC is the most common mode of liquid chromatography and is well-suited for the separation of non-polar to moderately polar compounds like this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol).

The retention of this compound would be governed by its hydrophobicity. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, would likely be necessary to ensure good peak shape and resolution, especially in complex mixtures. Detection is commonly achieved using an Ultraviolet (UV) detector, as the benzene (B151609) ring will absorb UV light.

A study on the determination of chlorobenzene (B131634) in benzene sulfonylchloride utilized a Kromasil C18 column with a mobile phase of methanol-water or acetonitrile-water, with UV detection at 215 nm. researchgate.net A similar approach could be adapted for this compound.

Table 2: Hypothetical RP-HPLC Parameters for this compound

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

Note: These are hypothetical conditions and would require optimization.

The structure of this compound does not possess a chiral center, and therefore it is not expected to exist as enantiomers. As such, chiral HPLC for enantiomeric separation is not applicable to this specific compound. However, for derivatives of fluorinated benzenes that are chiral, chiral HPLC is an essential technique. Chiral stationary phases (CSPs) are used to differentiate between enantiomers, allowing for their separation and quantification.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile compounds. After separation by GC, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be compared to spectral libraries for positive identification. For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak and fragmentation pattern related to the loss of chlorine, fluorine, and parts of the pentafluoroethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are not amenable to GC due to low volatility or thermal instability. After separation by HPLC, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for the analysis of complex matrices.

Table 3: Common Mass Spectrometry Parameters

| Technique | Ionization Mode | Common Fragments to Monitor (Hypothetical) |

| GC-MS | Electron Impact (EI) | Molecular Ion (M+), [M-Cl]+, [M-C2F5]+, fragments of the benzene ring |

| LC-MS | Electrospray Ionization (ESI) or APCI | [M+H]+ or [M-H]- depending on the mode and mobile phase additives |

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. While this compound is amenable to direct analysis by GC and HPLC, derivatization could potentially be used to enhance detection for trace-level analysis.

For GC analysis, derivatization is often employed to increase the volatility or thermal stability of a compound, or to introduce a functional group that is more sensitive to a specific detector. For example, if one were analyzing for a hydroxylated metabolite of this compound, the hydroxyl group could be derivatized to a silyl (B83357) ether to improve its chromatographic behavior.

In the context of enhancing detection, a derivatizing agent that introduces a highly electronegative group could be used to significantly increase the response of an ECD. For instance, pentafluorobenzoyl chloride is a reagent used to derivatize alcohols and amines to enhance their detection by ECD. While not directly applicable to the parent compound, this highlights a strategy that could be used for its functionalized derivatives.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for compounds like 1-Chloro-2-(pentafluoroethyl)benzene often rely on traditional techniques that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the aromatic core.

Alternative Energy Sources: Exploring photochemical or electrochemical methods to drive the synthetic reactions, reducing reliance on thermal energy.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

A comparative data table of potential sustainable synthetic metrics could guide this research:

| Synthetic Route | Current Method (Hypothetical) | Proposed Sustainable Route 1 | Proposed Sustainable Route 2 |

| Key Reaction | Halogen Exchange | C-H Activation/Pentafluoroethylation | Biocatalytic Halogenation |

| Solvent | DMF | Supercritical CO2 | Water |

| Energy Input | High Temperature | Photochemical | Ambient Temperature |

| Atom Economy | Moderate | High | High |

| Waste Generated | High | Low | Minimal |

Exploration of New Catalytic Transformations

The presence of both a C-Cl bond and a C-C(pentafluoroethyl) bond on the aromatic ring makes this compound an intriguing substrate for catalytic cross-coupling reactions. While the catalytic chemistry of simpler aryl halides is well-established, the influence of the bulky and electron-withdrawing pentafluoroethyl group on the reactivity of the adjacent chloro substituent is an area that warrants detailed investigation.

Future research should focus on:

Selective Cross-Coupling: Developing catalytic systems (e.g., based on palladium, nickel, or copper) that can selectively activate the C-Cl bond for reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, while leaving the robust C-F bonds of the pentafluoroethyl group intact. The steric hindrance from the ortho-pentafluoroethyl group will likely necessitate the use of specialized ligands to facilitate these transformations.

Dual Functionalization: Exploring sequential or one-pot catalytic reactions that functionalize both the C-Cl bond and potentially a C-H bond on the aromatic ring, leading to the synthesis of highly substituted and complex fluorinated molecules.

Asymmetric Catalysis: Investigating the potential for enantioselective transformations if the molecule is further elaborated to create a chiral center, leveraging the unique electronic properties of the fluoroalkyl group to influence stereoselectivity.

The development of novel catalysts will be central to unlocking these transformations. Research into ligands that can operate efficiently in the presence of the sterically demanding and electronically deactivating pentafluoroethyl group will be critical.

Investigation of Advanced Material Applications

Organofluorine compounds are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in materials science. numberanalytics.com The specific substitution pattern of this compound could be leveraged for the creation of novel materials.

Potential areas of exploration include:

Fluoropolymers: Using this compound as a monomer or an additive in polymerization reactions could lead to the development of new fluoropolymers with tailored properties. The presence of the chloro group offers a site for polymerization or cross-linking. These materials could exhibit enhanced thermal stability, chemical inertness, and specific optical or electrical properties. numberanalytics.com

Liquid Crystals: The rigid aromatic core combined with the flexible yet bulky pentafluoroethyl group could be a foundation for designing new liquid crystalline materials. The polarity and steric influence of the substituents would play a crucial role in determining the mesophase behavior.

Organic Electronics: The electron-withdrawing nature of the pentafluoroethyl and chloro groups can significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This property could be exploited in the design of new materials for organic electronics, such as n-type semiconductors for organic thin-film transistors (OTFTs) or electron-transporting materials in organic light-emitting diodes (OLEDs).

A hypothetical comparison of properties for a polymer derived from this compound could be:

| Property | Polyethylene | Polystyrene | Poly(this compound) (Hypothetical) |

| Thermal Stability | Low | Moderate | High |

| Chemical Resistance | Good | Moderate | Excellent |

| Dielectric Constant | Low | Low | Very Low |

| Refractive Index | Moderate | High | Low |

Further Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of molecules like this compound without the need for extensive experimentation. researchgate.net Future computational studies could provide invaluable insights into several key areas.

Research should be directed towards:

Reaction Mechanisms: DFT calculations can be employed to elucidate the mechanisms of the novel synthetic and catalytic reactions proposed in sections 8.1 and 8.2. This includes mapping potential energy surfaces, identifying transition states, and calculating activation barriers, which can help in optimizing reaction conditions. nih.gov

Electronic Structure and Reactivity: A detailed analysis of the molecule's electronic structure can predict its reactivity. nih.gov Calculating molecular electrostatic potential (MEP) maps can identify electrophilic and nucleophilic sites. Analysis of frontier molecular orbitals (HOMO-LUMO) will provide insights into its behavior in charge-transfer processes, which is crucial for designing applications in organic electronics.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of the compound and its reaction products.

Material Property Prediction: For the proposed material applications, computational modeling can be used to predict key properties of polymers or molecular crystals derived from this compound, such as band gaps, charge mobility, and mechanical properties, thus guiding experimental efforts.

A table summarizing key computational descriptors could be generated to guide experimental work:

| Computational Descriptor | Predicted Value (Hypothetical) | Implication |

| HOMO Energy | -7.5 eV | High ionization potential, good for electron-transporting materials. |

| LUMO Energy | -1.2 eV | Significant electron affinity, indicating susceptibility to nucleophilic attack. |

| C-Cl Bond Dissociation Energy | 85 kcal/mol | Guides the selection of catalytic conditions for cross-coupling. |

| Dipole Moment | 2.5 D | Suggests potential for use in polar materials and liquid crystals. |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in sustainable synthesis, catalysis, and advanced materials.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-2-(pentafluoroethyl)benzene, and how do reaction conditions influence yield?

Answer: Synthesis typically involves electrophilic aromatic substitution (EAS) or cross-coupling reactions. For EAS, chlorination of a pre-functionalized benzene ring with a pentafluoroethyl group is common. Key reagents include chlorinating agents like thionyl chloride (SOCl₂) or AlCl₃ as a catalyst. Reaction conditions (e.g., anhydrous environments, temperature control at 0–5°C) are critical to minimize side reactions such as over-chlorination or hydrolysis . Example Protocol:

- React 2-(pentafluoroethyl)benzene with Cl₂ gas in the presence of FeCl₃ (Lewis acid) at 40°C for 12 hours.

- Purify via column chromatography (hexane/ethyl acetate, 9:1) to isolate the product. Typical yields range from 60–75%, depending on stoichiometric precision .

Q. How can spectroscopic methods distinguish this compound from its structural analogs?

Answer:

- <sup>19</sup>F NMR : The pentafluoroethyl group (-CF₂CF₃) shows distinct splitting patterns due to coupling between fluorine atoms. Expect two quartets (J = 10–12 Hz) at δ -70 to -80 ppm .

- <sup>13</sup>C NMR : The carbon adjacent to chlorine (C1) appears downfield (~125 ppm), while CF₂CF₃ carbons resonate at δ 110–120 ppm (quartet due to <sup>13</sup>C-<sup>19</sup>F coupling) .

- Mass Spectrometry : Molecular ion [M]<sup>+</sup> at m/z 232 (C₈H₅ClF₅<sup>+</sup>) with fragments at m/z 187 ([M-Cl]<sup>+</sup>) and 169 ([M-CF₂CF₃]<sup>+</sup>) .

Q. What purification strategies are effective for isolating this compound?

Answer:

- Crystallization : Use hexane at -20°C to precipitate the compound, achieving >95% purity.

- Distillation : Fractional distillation under reduced pressure (boiling point ~180–185°C at 760 mmHg) separates it from higher-boiling byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) as the mobile phase resolve closely eluting analogs .

Advanced Research Questions

Q. How do electronic effects of the pentafluoroethyl group influence reactivity in cross-coupling reactions?

Answer: The strong electron-withdrawing nature of -CF₂CF₃ deactivates the benzene ring, directing electrophiles to the para position relative to chlorine. In Suzuki-Miyaura coupling, this group stabilizes the transition state via inductive effects, enabling reactions with aryl boronic acids at 80°C with Pd(PPh₃)₄ (5 mol%) and K₂CO₃. Yields exceed 80% for biaryl products . Case Study : Coupling with 4-methoxyphenylboronic acid yields 1-Chloro-4-(4-methoxyphenyl)-2-(pentafluoroethyl)benzene, confirmed by X-ray crystallography (SHELX refinement, R₁ = 0.032) .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) optimizations reveal the pentafluoroethyl group increases ring strain by 5–8 kcal/mol compared to non-fluorinated analogs.

- Solvent Effects : PCM models show chloroform stabilizes the molecule by 3–4 kcal/mol via dipole interactions .

Data Table :

| Parameter | Value (Gas Phase) | Value (Chloroform) |

|---|---|---|

| ΔGformation | +12.5 kcal/mol | +8.2 kcal/mol |

| HOMO-LUMO Gap | 7.3 eV | 6.9 eV |

Q. How does steric hindrance from the pentafluoroethyl group affect nucleophilic aromatic substitution (NAS)?

Answer: The bulky -CF₂CF₃ group significantly slows NAS at the chlorine position. Kinetic studies (second-order rate constants) show a 10-fold reduction in reactivity compared to 1-chloro-2-methylbenzene. Methoxy substitution via NAS requires harsh conditions (DMF, 120°C, 24 h) with NaN(SiMe₃)₂ as the base, yielding <50% product .

Q. What role does this compound play in designing fluorinated liquid crystals?

Answer: The compound serves as a mesogen core due to its rigid, polarizable structure. Introducing alkyl chains via etherification (e.g., with 1-dodecanol) produces smectic phases with transition temperatures >100°C. Differential scanning calorimetry (DSC) shows a clearing point at 145°C, suitable for display applications .

Q. How can photochemical degradation pathways of this compound be monitored?

Answer: UV irradiation (254 nm) in acetonitrile generates radicals detectable via ESR spectroscopy. Primary degradation products include 2-(pentafluoroethyl)phenol (via hydroxyl radical attack) and chlorofluorocarbons (CFCs), identified by GC-MS. Quantum yield of degradation: Φ = 0.12 ± 0.02 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.